molecular formula C11H11ClN2O B1416884 1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1152512-04-3

1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1416884
CAS No.: 1152512-04-3
M. Wt: 222.67 g/mol
InChI Key: WTRGVMLNMOZMIF-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound belonging to the pyrazolone family Pyrazolones are known for their diverse pharmacological activities and are often used as building blocks in the synthesis of more complex molecules

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one can be compared with other pyrazolone derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in synthetic chemistry. Further research into its properties and applications could lead to the development of new materials and therapeutic agents.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-ethyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-2-9-7-11(15)14(13-9)10-5-3-4-8(12)6-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRGVMLNMOZMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
1-(3-Chlorophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one

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